Iothalamate sodium
Overview
Description
Iothalamate Sodium, sold under the brand name Conray, is an iodine-containing radiocontrast agent . It is available in the form of its salts, sodium iotalamate and meglumine iotalamate . It can be given intravenously or intravesically (into the urinary bladder) . A radioactive formulation is also available as sodium iothalamate I-125 injection (brand name Glofil-125) . It is indicated for evaluation of glomerular filtration in the diagnosis or monitoring of people with kidney disease .
Synthesis Analysis
Current analytic methods for quantifying iothalamate concentrations in plasma and urine using liquid chromatography or capillary electrophoresis have limitations such as long analysis times and susceptibility to interferences . A liquid chromatography–tandem mass spectrometry (LC-MS/MS) method has been developed to overcome these limitations .Molecular Structure Analysis
The molecular formula of Iothalamate Sodium is C11H9I3N2NaO4 . The average mass is 635.895 Da and the monoisotopic mass is 635.751587 Da .Chemical Reactions Analysis
Iothalamate can be quantified by LC-MS/MS for GFR measurement . This method circumvents potential problems with interfering substances that occasionally confound accurate GFR determinations .Scientific Research Applications
1. Measurement of Glomerular Filtration Rate (GFR)
Iothalamate sodium is widely used in the measurement of glomerular filtration rate (GFR) in humans. A high-performance liquid chromatographic (HPLC) method has been developed for measuring iothalamate in serum and urine, proving essential for evaluating GFR in clinical trials and patient diagnosis (Bi et al., 2007). Additionally, iothalamate clearance has been compared with other markers for GFR, such as creatinine, demonstrating its utility in renal function assessment (Seegmiller et al., 2016).
2. Evaluation of Renal Hemodynamics
In studies involving Type I diabetes mellitus patients, iothalamate sodium has been used to evaluate renal hemodynamics. These studies have shown that sodium restriction can affect renal hemodynamics, where iothalamate-based measurements played a crucial role (Luik et al., 2002).
3. Impact on Acute Kidney Injury (AKI)
Research has indicated that iothalamate sodium can impact acute kidney injury (AKI). Studies have shown that certain preparations of iothalamate can induce or exacerbate AKI, highlighting its role in both the development and potential prevention of renal injuries (Goodman et al., 2007).
4. Pharmacokinetic-Pharmacodynamic Assessments
Iothalamate sodium has been used in pharmacokinetic-pharmacodynamic assessments to study the effects of various drugs on renal function. For instance, its use in evaluating the impact of tesaglitazar on renal function in patients with Type 2 diabetes mellitus provides critical insights into drug-renal interactions (Hamrén et al., 2012).
5. Use in Veterinary Medicine
In veterinary medicine, iothalamate sodium has been utilized in diagnostic procedures, such as contrast-enhanced computed tomography in dogs, demonstrating its versatility beyond human medicine (Pollard & Pascoe, 2008).
Safety And Hazards
Future Directions
Evaluation of glomerular filtration rate (GFR) is central to the assessment of kidney function in medical practice, research, and public health . Both estimated GFR (eGFR) and measured GFR (mGFR) are associated with error compared with true GFR . Future research might focus on improving the accuracy of mGFR and eGFR .
properties
IUPAC Name |
sodium;3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIMWHNSWLLELS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8I3N2NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2276-90-6 (Parent) | |
Record name | Iothalamate sodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1057668 | |
Record name | Iothalamate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iothalamate sodium | |
CAS RN |
1225-20-3 | |
Record name | Iothalamate sodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iothalamate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOTHALAMATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDN276D83N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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